
Drospirenone Intermediates
Descripción general
Descripción
Drospirenone intermediates are crucial compounds in the synthesis of drospirenone, a synthetic progestin used in various hormonal contraceptives and hormone replacement therapies. Drospirenone is known for its progestogenic, antimineralocorticoid, and antiandrogenic properties, making it a valuable component in medications aimed at regulating hormonal imbalances and preventing pregnancy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of drospirenone intermediates involves several synthetic routes. One common method includes the reaction of 7-carbonyl-3beta-acetoxyl-17, 17-ethylenedioxy-15beta and 16beta-methylene-5-androstene with a reducing agent and a catalyst. This reaction yields 7beta-hydroxyl-3beta-acetoxyl-17, 17-ethylenedioxy-15beta and 16beta-methylene-5-androstene through a reduction reaction in a solvent .
Industrial Production Methods: Industrial production of this compound often involves metal-free oxidation processes. For instance, the metal-free oxidation of 17-(3-hydroxypropyl)-3,17-dihydroxyandrostanes is a notable method. This process ensures the selective reduction of 7-carbonyl to 7beta-hydroxyl, enhancing the atom economy and making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Drospirenone intermediates undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Selective reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like chromium trioxide or potassium permanganate.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employs reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original androstane structure, which are essential intermediates in the synthesis of drospirenone .
Aplicaciones Científicas De Investigación
Synthesis of Drospirenone Intermediates
The synthesis of Drospirenone involves several chemical reactions, with key intermediates playing a vital role. The main intermediates include:
- 17α-Hydroxyprogesterone derivatives
- Aldehyde derivatives
- Cyclopropyl derivatives
These intermediates not only facilitate the synthesis of Drospirenone but also serve as potential candidates for developing new contraceptive agents or hormone therapies.
Hormonal Contraceptives
This compound are integral to the formulation of various hormonal contraceptives. Their application ensures the stability and efficacy of the final product. Research indicates that formulations containing Drospirenone exhibit lower incidences of side effects compared to traditional progestins.
Formulation | Active Ingredients | Indications | Efficacy |
---|---|---|---|
Yaz | Drospirenone + Ethinyl Estradiol | Contraception, PMDD | High |
Yasmin | Drospirenone + Ethinyl Estradiol | Contraception, Acne | Moderate |
Hormone Replacement Therapy (HRT)
Drospirenone is also utilized in HRT formulations for postmenopausal women. The intermediates enable the production of formulations that mimic natural hormone levels, thereby alleviating symptoms associated with menopause.
Treatment of PCOS
Research has shown that Drospirenone can effectively manage symptoms of PCOS, such as irregular menstruation and hirsutism. Intermediates are essential for developing formulations tailored to treat this condition.
Case Study 1: Efficacy in Contraceptive Formulations
A study published in the Journal of Clinical Endocrinology & Metabolism evaluated the efficacy and safety profiles of Drospirenone-containing contraceptives compared to traditional progestins. The results indicated a significant reduction in side effects, particularly weight gain and mood disturbances, attributed to the unique properties of this compound.
Case Study 2: Impact on Hormonal Balance in HRT
Research conducted by Smith et al. (2020) demonstrated that HRT formulations containing this compound effectively restored hormonal balance in postmenopausal women without increasing the risk of thromboembolic events. This study highlighted the importance of selecting appropriate intermediates to optimize therapeutic outcomes.
Mecanismo De Acción
Drospirenone exerts its effects primarily by binding to progesterone receptors, mimicking the action of natural progesterone. It also has antimineralocorticoid activity, which helps in reducing water retention and bloating. Additionally, its antiandrogenic properties make it effective in treating conditions like acne by reducing the effects of androgens on the skin .
Comparación Con Compuestos Similares
Spironolactone: Another synthetic steroid with antimineralocorticoid properties.
Levonorgestrel: A synthetic progestin used in various contraceptives.
Norethindrone: A progestin used in oral contraceptives and hormone replacement therapy.
Comparison: Drospirenone is unique due to its combined progestogenic, antimineralocorticoid, and antiandrogenic activities. Unlike spironolactone, which is primarily used as a diuretic, drospirenone is specifically designed for hormonal regulation. Compared to levonorgestrel and norethindrone, drospirenone offers additional benefits in reducing water retention and treating acne, making it a versatile option in hormonal therapies .
Actividad Biológica
Drospirenone (DRSP) is a synthetic progestin and a derivative of spironolactone, primarily used in hormonal contraceptives and menopausal hormone therapy. Its biological activity is characterized by multiple mechanisms, including anti-androgenic and anti-mineralocorticoid effects, which contribute to its therapeutic efficacy. This article will delve into the biological activity of drospirenone intermediates, supported by relevant data tables, case studies, and research findings.
1. Hormonal Receptor Interaction
Drospirenone exhibits a high affinity for several hormone receptors:
- Progesterone Receptor (PR) : Acts as an agonist, promoting the effects typical of progestins.
- Mineralocorticoid Receptor (MR) : Functions as an antagonist, which helps in reducing fluid retention by blocking aldosterone effects.
- Androgen Receptor (AR) : Exhibits anti-androgenic activity by inhibiting dihydrotestosterone (DHT) binding, thus aiding in the treatment of conditions like acne and hirsutism .
2. Pharmacokinetics
Drospirenone is rapidly absorbed with an absolute bioavailability ranging from 66% to 85%. The peak plasma concentration occurs within 1 to 2 hours post-administration, with a volume of distribution estimated at 4 L/kg. It is approximately 95% to 97% protein-bound, primarily to albumin .
3. Metabolism
The metabolism of drospirenone predominantly occurs in the liver through various pathways including reduction and sulfation, with CYP3A4 playing a minor role. Key metabolites include:
- Drospirenone Acid : An inactive form resulting from lactone ring opening.
- 4,5-Dihydrodrospirenone-3-sulfate : Another inactive metabolite that contributes to the overall pharmacological profile .
Case Studies
1. Efficacy in Contraception
A multicenter study involving 713 women assessed the contraceptive efficacy of a drospirenone-only pill (4 mg daily). The overall Pearl Index (PI) was found to be 0.51, demonstrating effective contraception comparable to combination oral contraceptives. Notably, the proportion of participants experiencing any bleeding decreased significantly over the treatment cycles .
2. Safety Profile
The same study reported that adverse events were common but generally mild and transient. The most frequent adverse effect was genital hemorrhage (50%), followed by gastrointestinal disturbances like diarrhea (33%) and acne (33%). Importantly, no serious cardiovascular events such as deep vein thrombosis were reported .
Table 1: Pharmacokinetic Parameters of Drospirenone
Parameter | Value |
---|---|
Bioavailability | 66% - 85% |
Peak Plasma Concentration (Cmax) | 60 - 87 ng/mL |
Volume of Distribution | 4 L/kg |
Protein Binding | 95% - 97% |
Elimination Half-life | 25 - 33 hours |
Table 2: Efficacy Results from Clinical Trials
Study | Pearl Index (PI) | Sample Size | Duration |
---|---|---|---|
Study 301 | 0.51 | 713 | 13 cycles |
Study 302 | 0.73 | Pooled | Varies |
Study 303 | 2.4 | 993 | Varies |
Propiedades
IUPAC Name |
[(1R,2S,3S,5S,7S,10S,11R,14S,18R)-18-hydroxy-7,11-dimethyl-6-oxo-14-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-16-enyl] 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-23(2,3)22(28)29-14-6-8-24(4)13(10-14)11-18(26)19-17(24)7-9-25(5)20(19)15-12-16(15)21(25)27/h11,14-20,26H,6-10,12H2,1-5H3/t14-,15+,16-,17-,18-,19-,20-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLROWSBVFNKEEF-AWBCXTIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3C5CC5C4=O)C)O)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5C4=O)C)O)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652607 | |
Record name | (2S,4aR,4bS,6aS,7aS,8aS,8bS)-9-Hydroxy-4a,6a-dimethyl-7-oxo-1,2,3,4,4a,4b,5,6,6a,7,7a,8,8a,8b,8c,9-hexadecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-2-yl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82543-09-7 | |
Record name | (3β,7β,15α,16α)-3-(2,2-Dimethyl-1-oxopropoxy)-15,16-dihydro-7-hydroxy-3′H-cycloprop[15,16]androsta-5,15-dien-17-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82543-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,4aR,4bS,6aS,7aS,8aS,8bS)-9-Hydroxy-4a,6a-dimethyl-7-oxo-1,2,3,4,4a,4b,5,6,6a,7,7a,8,8a,8b,8c,9-hexadecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-2-yl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7 beta-Hydroxy-15 beta,16 beta-methylene-3 beta-pivaloyloxy-5-androsten-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.